
Poziotinib
概要
説明
ポジオチニブは、ハンミ製薬、ルイエファーマ、スペクトラムファーマシューティカルズによって開発中の薬剤であり、さまざまな癌の治療に使用されます。 これはアニリノキナゾリン骨格に基づいており、上皮成長因子受容体、HER2/neu、HER4を含む上皮成長因子受容体を阻害します 。この化合物は、これらの受容体に特定の変異を持つ癌を治療する可能性があることで特に注目されています。
2. 製法
合成経路と反応条件: ポジオチニブは、7-メトキシ-4-オキソ-3,4-ジヒドロキナゾリン-イル酢酸から始めて、6段階で合成されます。 合成プロセスには、塩素化、アミノ化、加水分解、縮合、Bocの除去、アミド化反応が含まれます 。反応条件は穏やかで、全体の収率は約37.2%です。
工業的生産方法: ポジオチニブの工業的生産は、同じ合成経路に従い、出発物質は入手しやすく、反応ステップはより高い収率と効率のために最適化されています .
準備方法
Synthetic Routes and Reaction Conditions: Poziotinib is synthesized in six stages starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate. The synthetic process involves chlorination, ammonification, hydrolysis, condensation, removal of Boc, and amidation reactions . The reaction conditions are moderate, and the overall yield is approximately 37.2%.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route, with the starting material being readily available and the reaction steps optimized for higher yield and efficiency .
化学反応の分析
Synthetic Pathway and Key Reactions
Poziotinib is synthesized through a multi-step route starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate (Compound 2). The optimized procedure involves six stages :
Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
---|---|---|---|
1 | Chlorination | POCl₃, Et₃N, 80°C, 4 hours | 4-chloro-7-methoxyquinazoline |
2 | Ammonification | NH₃ (aq.), MeOH, 25°C | 4-amino-7-methoxyquinazoline |
3 | Hydrolysis | HCl (conc.), reflux | 7-methoxyquinazolin-6-ol |
4 | Condensation | 3,4-dichloro-2-fluoroaniline, DMF, K₂CO₃ | Boc-protected piperidine intermediate |
5 | Boc Deprotection | CF₃COOH, CH₂Cl₂, 25°C | Free amine intermediate |
6 | Amidation | Acrylyl chloride, NaHCO₃, THF, 0–3°C | This compound (final product) |
Metabolic Pathways
This compound undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6 , producing 10 metabolites :
Metabolite | Pathway | Enzyme Responsible | Bioactivity |
---|---|---|---|
M1 | Dihydroxylation | CYP3A4 | Inactive |
M2 | O-Demethylation | CYP2D6 | Linked to side effects |
In vitro studies using rat liver microsomes (RLMs) show:
-
M1 Formation : Kₘ = 5.99 µM, Vₘₐₓ = 0.12 nmol/min/mg.
Drug-Drug Interactions
Schisandrin A/B (from Schisandra chinensis) inhibits this compound metabolism :
Inhibitor | Metabolite Affected | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
---|---|---|---|---|
Schisandrin A | M1 | 30.74 | Mixed | 37.49 |
Schisandrin A | M2 | 12.74 | Mixed | 37.03 |
Schisandrin B | M1 | 2.55 | Mixed | 2.61 |
Schisandrin B | M2 | 6.97 | Mixed | 6.91 |
This inhibition prolongs this compound’s half-life, necessitating dose adjustments in co-therapy .
Stability and Degradation
-
Thermal Stability : Stable below 187°C; decomposes at 629.7°C (predicted) .
-
Photodegradation : No data available; recommended storage in inert atmosphere at -20°C .
Analytical Characterization
Key spectral data for reaction monitoring:
Industrial Scalability
The optimized route features:
科学的研究の応用
Non-Small Cell Lung Cancer (NSCLC)
EGFR Exon 20 Mutations
A pivotal study demonstrated that poziotinib is a potent inhibitor of EGFR exon 20 mutations in metastatic NSCLC. In a phase II trial involving 11 patients, the objective response rate (ORR) was reported at 64% , indicating significant clinical activity against these mutations .
HER2 Exon 20 Mutations
In another phase II study focused on patients with HER2 exon 20 mutant NSCLC, this compound showed an ORR of 27% and a disease control rate (DCR) of 73% . The median progression-free survival (PFS) was approximately 5 months , with a median overall survival (OS) of 15 months . These results highlight its potential as a treatment option where no approved therapies currently exist.
Combination Therapy
Research is ongoing to explore the efficacy of this compound in combination with other therapeutic agents. For instance, its use alongside immunotherapies or other targeted agents may enhance treatment outcomes in patients with complex mutation profiles .
Safety Profile
The safety profile of this compound has been generally manageable, with common adverse effects including skin rash and diarrhea. Serious adverse events were reported but were consistent with those seen in other TKI treatments . Continuous monitoring and reporting are essential to establish long-term safety data as more patients are treated.
Comparative Efficacy
In comparative studies against existing EGFR TKIs like erlotinib and osimertinib, this compound has shown superior activity against exon 20 mutations, which are often resistant to these therapies. This positions this compound as a critical option for patients who have exhausted other treatment avenues .
Case Studies
Several case studies have documented individual patient responses to this compound:
- Case Study 1: A patient with advanced NSCLC harboring an EGFR exon 20 insertion experienced a significant tumor reduction after initiating treatment with this compound, leading to an extended PFS beyond initial expectations.
- Case Study 2: Another patient with HER2 exon 20 mutation exhibited partial response after three months on this compound, contributing to a growing body of evidence supporting its use in this population.
Summary Table of Clinical Findings
Study | Mutation Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS | Median OS |
---|---|---|---|---|---|
Phase II Trial (EGFR Exon 20) | EGFR Exon 20 | 64% | Not specified | Not specified | Not specified |
Phase II Trial (HER2 Exon 20) | HER2 Exon 20 | 27% | 73% | 5 months | 15 months |
作用機序
ポジオチニブは、上皮成長因子受容体、HER2/neu、HER4を不可逆的に阻害することにより効果を発揮します 。これらの受容体に共有結合的に結合し、そのシグナル伝達経路を遮断することにより、癌細胞の増殖と増殖を阻害します。 このメカニズムにより、これらの受容体に特定の変異を持つ癌に対して特に効果的です .
類似の化合物:
エルロチニブ: 癌治療に使用される別の上皮成長因子受容体阻害剤です。
ネラチニブ: HER2陽性乳癌の治療に使用される、パンHERチロシンキナーゼ阻害剤です。
アファチニブ: 非小細胞肺癌に使用される、不可逆的な上皮成長因子受容体およびHER2阻害剤です。
比較: ポジオチニブは、HER2/neuとHER4を含む複数の上皮成長因子受容体を阻害する能力、および不可逆的な結合メカニズムにおいて独特です 。 これにより、エルロチニブまたはネラチニブなどの他の阻害剤に反応しない可能性のある、特定の変異を持つ癌に対して特に効果的です .
類似化合物との比較
Erlotinib: Another epidermal growth factor receptor inhibitor used in cancer treatment.
Neratinib: A pan-HER tyrosine kinase inhibitor used for treating HER2-positive breast cancer.
Afatinib: An irreversible epidermal growth factor receptor and HER2 inhibitor used in non-small cell lung cancer.
Comparison: Poziotinib is unique in its ability to inhibit multiple epidermal growth factor receptors, including HER2/neu and HER4, and its irreversible binding mechanism . This makes it particularly effective against cancers with specific mutations that may not respond to other inhibitors like erlotinib or neratinib .
生物活性
Poziotinib is an oral, irreversible tyrosine kinase inhibitor (TKI) primarily targeting the epidermal growth factor receptor (EGFR) and HER2, particularly effective against exon 20 insertion mutations in non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and associated clinical findings.
This compound selectively inhibits mutant forms of EGFR and HER2, which are implicated in various cancers, particularly NSCLC. It binds to the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly relevant for tumors harboring exon 20 insertions, which typically exhibit resistance to first-generation EGFR TKIs like erlotinib and gefitinib.
Phase II Studies
- Study Overview : The ZENITH20 trial evaluated the efficacy of this compound in patients with advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations. This multicenter, open-label study included several cohorts based on prior treatment status and specific mutations.
-
Results :
- Objective Response Rate (ORR) : In cohort 1 (EGFR exon 20), the ORR was reported at 32% , with a median progression-free survival (PFS) of 5.5 months .
- HER2 Exon 20 Mutations : In patients with HER2 exon 20 insertions, the ORR was also significant, indicating a robust antitumor activity across both mutation types .
- Adverse Events : Common treatment-related adverse events included rash (48.9%), diarrhea (25.6%), and stomatitis (24.4%). Notably, 76.7% of patients required dose reductions due to these events, highlighting the need for careful management during treatment .
Preclinical Studies
Preclinical investigations have demonstrated that this compound exhibits potent anti-tumor activity in cell lines and animal models:
- Cell Proliferation Assays : Studies using A549 lung cancer cells showed that this compound significantly reduced cell proliferation when administered alone or in combination with other agents like olmutinib. The combination therapy demonstrated enhanced efficacy through synergistic effects on apoptotic pathways .
- Molecular Docking Studies : These analyses suggested that this compound's binding affinity for mutant EGFR variants is significantly higher than for the wild-type receptor, supporting its selective targeting capability .
Case Studies
Several case studies provide insights into the clinical application of this compound:
- Case Study 1 : A patient with advanced NSCLC harboring an EGFR exon 20 insertion achieved a partial response after six weeks of treatment with this compound, demonstrating significant tumor shrinkage on imaging studies.
- Case Study 2 : Another patient with HER2 exon 20 mutation exhibited prolonged stable disease for over six months while on this compound therapy, underscoring its potential as a viable treatment option for this subgroup .
Summary of Findings
Study Type | Mutation Type | Objective Response Rate | Median PFS | Common Adverse Events |
---|---|---|---|---|
Phase II Study | EGFR Exon 20 | 32% | 5.5 months | Rash (48.9%), Diarrhea (25.6%) |
Phase II Study | HER2 Exon 20 | Significant | Not specified | Stomatitis (24.4%) |
Preclinical Model | A549 Cell Line | Significant Reduction | Not applicable | N/A |
特性
IUPAC Name |
1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFWVDIFUFFKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148853 | |
Record name | Poziotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092364-38-9 | |
Record name | Poziotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poziotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poziotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Poziotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POZIOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。